6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenethyl group, and a pyrimidine dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-amino-1,3-dimethyluracil with 4-methoxyphenethylamine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyrimidine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
5-amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with potential biological activity.
Uniqueness
6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenethyl group, in particular, differentiates it from other pyrimidine derivatives and contributes to its potential as a versatile building block in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
6-amino-1-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-19-10-4-2-9(3-5-10)6-7-16-11(14)8-12(17)15-13(16)18/h2-5,8H,6-7,14H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZMKWGQFKLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=CC(=O)NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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